molecular formula C8H14ClF2N B2475170 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1909320-20-2

3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2475170
CAS No.: 1909320-20-2
M. Wt: 197.65
InChI Key: MYKWYOGMZJKVDF-UHFFFAOYSA-N
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Description

3,3-Difluoro-9-azabicyclo[331]nonane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure This compound is known for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-azabicyclo[3.3.1]nonane and fluorinating agents.

    Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The fluorinated intermediate undergoes cyclization to form the bicyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
  • 3,3-Difluoro-9-azabicyclo[3.3.1]nonane

Comparison

Compared to similar compounds, 3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3,3-difluoro-9-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-6-2-1-3-7(5-8)11-6;/h6-7,11H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKWYOGMZJKVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909320-20-2
Record name 3,3-difluoro-9-azabicyclo[3.3.1]nonane hydrochloride
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